D-Xylose, 5-S-methyl-5-thio- D-Xylose, 5-S-methyl-5-thio-
Brand Name: Vulcanchem
CAS No.: 53458-58-5
VCID: VC2895354
InChI: InChI=1S/C6H12O4S/c1-11-3-5(9)6(10)4(8)2-7/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m0/s1
SMILES: CSCC(C(C(C=O)O)O)O
Molecular Formula: C6H12O4S
Molecular Weight: 180.22 g/mol

D-Xylose, 5-S-methyl-5-thio-

CAS No.: 53458-58-5

Cat. No.: VC2895354

Molecular Formula: C6H12O4S

Molecular Weight: 180.22 g/mol

* For research use only. Not for human or veterinary use.

D-Xylose, 5-S-methyl-5-thio- - 53458-58-5

Specification

CAS No. 53458-58-5
Molecular Formula C6H12O4S
Molecular Weight 180.22 g/mol
IUPAC Name (2R,3R,4S)-2,3,4-trihydroxy-5-methylsulfanylpentanal
Standard InChI InChI=1S/C6H12O4S/c1-11-3-5(9)6(10)4(8)2-7/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m0/s1
Standard InChI Key ACWASDPGAVYCNI-KVQBGUIXSA-N
Isomeric SMILES CSC[C@H]([C@@H]([C@H](C=O)O)O)O
SMILES CSCC(C(C(C=O)O)O)O
Canonical SMILES CSCC(C(C(C=O)O)O)O

Introduction

Chemical Structure and Properties

D-Xylose, 5-S-methyl-5-thio- represents a modified pentose sugar with the following key chemical characteristics:

PropertyValue
CAS Number53458-58-5
Molecular FormulaC6H12O4S
Molecular Weight180.22 g/mol
Chemical ModificationMethylthio group at C-5 position
Base StructureD-xylose derivative

The compound is structurally derived from D-xylose, which itself is a monosaccharide of the aldopentose type containing five carbon atoms and an aldehyde functional group . In D-Xylose, 5-S-methyl-5-thio-, the typical hydroxyl group at the C-5 position of D-xylose has been replaced with a methylthio (-SCH3) group, creating a thiosugar derivative with altered chemical and biological properties.

Biological Activities

D-Xylose, 5-S-methyl-5-thio- exhibits several notable biological activities that suggest potential therapeutic applications:

Antiviral Properties

The compound has demonstrated capabilities in modulating viral replication processes. This antiviral activity may be related to its interaction with enzymes involved in viral replication cycles or through disruption of carbohydrate-dependent viral entry mechanisms.

Metabolic Pathway Modulation

The compound's unique structure enables it to influence metabolic pathways related to energy metabolism and cellular signaling. These effects may contribute to its broader biological impact and therapeutic potential.

Enzymatic Interactions

Understanding the interactions between D-Xylose, 5-S-methyl-5-thio- and various enzymes provides insight into its mechanism of action and potential applications.

Carbohydrate Metabolism Enzymes

Interaction studies have demonstrated that D-Xylose, 5-S-methyl-5-thio- interacts with various enzymes involved in carbohydrate metabolism. These interactions can significantly influence enzyme kinetics and substrate specificity.

Competitive Inhibition

Similar thiosugar compounds can act as competitive inhibitors for certain glycosyltransferases and isomerases. This competitive inhibition occurs when the modified sugar competes with natural substrates for binding to the enzyme's active site, thereby affecting enzymatic function.

Enzyme Activation

In some cases, thiosugar derivatives may act as activators for specific enzymes, enhancing their catalytic activity through allosteric effects or other mechanisms.

Structural Comparisons with Related Compounds

D-Xylose, 5-S-methyl-5-thio- shares structural similarities with several other thiosugar derivatives but has distinctive modifications that influence its biochemical properties.

Comparison with D-Xylose

The parent compound D-xylose is a natural pentose sugar with the molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol . It typically exists as monoclinic needles or prisms and appears colorless. D-xylose has a melting point of 144-145°C and a density of 1.525 g/cm³ at 20°C . In contrast, D-Xylose, 5-S-methyl-5-thio- has an increased molecular weight (180.22 g/mol) due to the replacement of a hydroxyl group with a methylthio group at the C-5 position.

Comparison with Other 5-Thio-Sugars

Structural Characterization Techniques

Various analytical techniques can be employed to characterize D-Xylose, 5-S-methyl-5-thio- and elucidate its structural properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Current Research Limitations and Future Directions

Despite the promising properties of D-Xylose, 5-S-methyl-5-thio-, several research gaps and opportunities remain:

Mechanism of Action Studies

Further research is needed to elucidate the precise mechanisms underlying the biological activities of D-Xylose, 5-S-methyl-5-thio-, particularly its antiviral and anticancer effects. Detailed studies of its interactions with specific molecular targets could provide valuable insights for therapeutic development.

Structure-Activity Relationship Analysis

Systematic investigation of structure-activity relationships through the synthesis and evaluation of structural analogs could help identify the key structural features responsible for the compound's biological activities. This information would be valuable for optimizing its properties for specific applications.

In Vivo Studies

Preclinical studies in appropriate animal models would be necessary to evaluate the pharmacokinetics, efficacy, and safety of D-Xylose, 5-S-methyl-5-thio- for potential therapeutic applications. Such studies would provide essential information for advancing the compound toward clinical development.

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